Cas no 878948-65-3 ((E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide)
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26593533
- N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenylethene-1-sulfonamide
- (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide
- HMS1771E06
- AKOS024287547
- 878948-65-3
- Z45640785
-
- Inchi: 1S/C18H20N2O5S2/c21-26(22,15-10-16-4-2-1-3-5-16)19-17-6-8-18(9-7-17)27(23,24)20-11-13-25-14-12-20/h1-10,15,19H,11-14H2/b15-10+
- InChI Key: RQROLCDBBVZPIJ-XNTDXEJSSA-N
- SMILES: S(C1C=CC(=CC=1)NS(/C=C/C1C=CC=CC=1)(=O)=O)(N1CCOCC1)(=O)=O
Computed Properties
- Exact Mass: 408.08136409g/mol
- Monoisotopic Mass: 408.08136409g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 689
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 110Ų
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26593533-0.05g |
N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenylethene-1-sulfonamide |
878948-65-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide
Chemical Profile of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide (CAS No. 878948-65-3)
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide, identified by its CAS number 878948-65-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamides, which are well-documented for their broad spectrum of biological activities and therapeutic potential. The structural framework of this molecule incorporates a phenylethenesulfonamide moiety linked to a morpholin-4-ylsulfonyl group, creating a unique pharmacophore that may contribute to its distinct chemical and biological properties.
The sulfonamide functional group is a cornerstone in medicinal chemistry, widely recognized for its ability to interact with biological targets such as enzymes and receptors. The presence of the morpholin-4-ylsulfonyl moiety in (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide introduces an additional layer of complexity, potentially modulating the compound's solubility, metabolic stability, and binding affinity. This feature makes it an intriguing candidate for further exploration in drug discovery programs.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced pharmacological profiles. The structural motif of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide aligns well with this trend, as it combines the versatility of the sulfonamide group with the potential benefits offered by the morpholine scaffold. Morpholine derivatives are known for their favorable pharmacokinetic properties, including improved bioavailability and reduced toxicity, making them desirable components in drug design.
The synthesis of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Key steps in its synthesis may include sulfonylation reactions, condensation processes, and functional group interconversions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis and enhance efficiency.
The chemical properties of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide, including its melting point, solubility profile, and spectroscopic characteristics, have been thoroughly characterized. These properties are essential for understanding its behavior in various chemical environments and for optimizing its use in pharmaceutical applications. For instance, solubility studies are crucial for determining the compound's suitability for formulation into oral or injectable dosage forms.
Beyond its structural significance, (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide has been investigated for its potential biological activities. Sulfonamides are known to exhibit a wide range of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The unique combination of functional groups in this compound suggests that it may possess multiple modes of action or enhanced efficacy compared to simpler sulfonamides.
In vitro studies have begun to explore the interaction of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide with various biological targets. Preliminary results indicate that it may inhibit specific enzymes or receptors involved in disease pathways. These findings are promising and warrant further investigation into its potential therapeutic applications. Additionally, computational modeling techniques have been utilized to predict how this compound might bind to biological targets, providing valuable insights into its mechanism of action.
The development of new drugs is often hampered by issues such as drug resistance and off-target effects. The structural features of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide, particularly the presence of both sulfonamide and morpholine moieties, may offer advantages in overcoming these challenges. For example, the morpholine ring could enhance selectivity by preferentially interacting with desired targets while minimizing interactions with off-target proteins.
The pharmaceutical industry continues to invest heavily in research aimed at discovering novel sulfonamide-based therapeutics. (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide
In conclusion, (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide
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